REACTION_CXSMILES
|
CC1(C)CC(NCC[C:11]([NH:13]N)=[O:12])CC(C)(C)N1.[CH3:18][O:19][CH2:20][N:21]=[C:22]=[O:23].[C:24]1(C)C=CC=CC=1>>[CH3:18][O:19][CH2:20][NH:21][C:22](=[O:23])[NH:13][CH2:11][O:12][CH3:24]
|
Name
|
β-(2,2,6,6-tetramethylpiperidine-4-yl)amino-propionic acid hydrazide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(NC(CC(C1)NCCC(=O)NN)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
28.2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCN=C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the deposit is filtered off under suction
|
Type
|
STIRRING
|
Details
|
The filter residue is stirred with 300 parts of petroleum ether
|
Type
|
WAIT
|
Details
|
48 parts of colourless crystals melting at 62° to 65° C. are left
|
Type
|
CUSTOM
|
Details
|
after drying
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |